5-(4-chlorophenyl)-1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one
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Description
5-(4-chlorophenyl)-1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one is a useful research compound. Its molecular formula is C25H22ClNO4S and its molecular weight is 467.96. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Characterization
Chemical Reactions and Derivatives : The reactivity of compounds similar to 5-(4-chlorophenyl)-1-(4-ethylphenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one with aromatic amines has been studied, leading to the formation of 3-arylamino derivatives. This demonstrates the compound's potential as a precursor in organic synthesis for developing novel organic compounds with varying functional groups (Armisheva et al., 2011).
Crystal Structure Analysis : Single-crystal X-ray structural analysis has been performed on polymorphs of related compounds, showcasing their molecular geometries and hydrogen bonding patterns. This is crucial for understanding the compound's physical properties and potential applications in material science (Ramazani et al., 2019).
Material Science and Electrochemistry
- Electrochromic Properties : Studies have explored the electrochemical and optical characterization of multielectrochromic copolymers based on pyrrole derivatives. Such materials exhibit significant potential for applications in smart windows, displays, and other electrochromic devices, highlighting the compound's relevance in advanced material applications (Tutuncu et al., 2019).
Photoluminescence and Electronic Applications
- Photoluminescent Properties : Research into conjugated polymers containing pyrrole units has shown that these materials exhibit strong photoluminescence, making them suitable for electronic applications such as organic light-emitting diodes (OLEDs) and solar cells. The synthesis and characterization of these materials provide insight into their optical properties and stability (Beyerlein & Tieke, 2000).
Pharmacology and Biomedical Research
- Antimycobacterial Agents : Derivatives of 1,5-diphenylpyrrole have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, showcasing the compound's potential as a scaffold for developing new antimicrobial agents. This research highlights the compound's relevance in the search for new treatments for tuberculosis and other bacterial infections (Biava et al., 2008).
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-(4-ethylphenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO4S/c1-3-17-6-12-20(13-7-17)27-22(18-8-10-19(26)11-9-18)24(23(28)25(27)29)32(30,31)21-14-4-16(2)5-15-21/h4-15,22,28H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGQHUAYGNKLCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(C(=C(C2=O)O)S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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